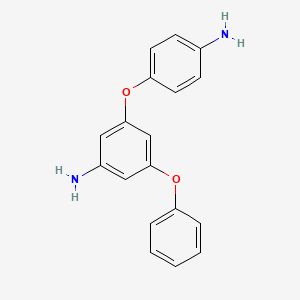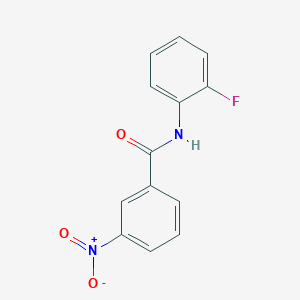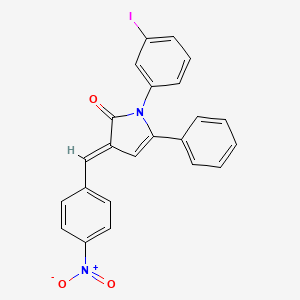![molecular formula C16H17N5O4 B11692920 (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)
(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-メチル-4-{[(E)-(3-ニトロフェニル)メチリデン]アミノ}-1H-ピラゾール-5-イル)(モルフォリン-4-イル)メタノンは、ピラゾール環、モルフォリン環、およびニトロフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
(1-メチル-4-{[(E)-(3-ニトロフェニル)メチリデン]アミノ}-1H-ピラゾール-5-イル)(モルフォリン-4-イル)メタノンの合成は、通常、塩基の存在下でピラゾール誘導体とニトロフェニルアルデヒドを縮合させることを含みます。反応条件には、エタノールやメタノールなどの溶媒が含まれる場合があり、反応を促進するために加熱が必要になる場合があります。
工業生産方法
この化合物の工業生産方法は、反応物を制御された条件下で組み合わせる大型バッチ反応器を伴う可能性が高くなります。収量と純度を最大化するためには、触媒の使用と反応パラメータの最適化が不可欠です。再結晶化やクロマトグラフィーなどの精製工程が、最終生成物を単離するために使用される場合があります。
化学反応の分析
反応の種類
(1-メチル-4-{[(E)-(3-ニトロフェニル)メチリデン]アミノ}-1H-ピラゾール-5-イル)(モルフォリン-4-イル)メタノンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: 特にニトロフェニル基で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ジメチルスルホキシド(DMSO)中のメトキシドナトリウム。
生成される主な生成物
酸化: ニトロ化合物またはカルボン酸の生成。
還元: アミンまたはアルコールの生成。
置換: 置換ピラゾール誘導体の生成。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基化が可能になり、有機合成において貴重な存在となっています。
生物学
生物学研究では、この化合物の誘導体は、酵素阻害剤としての可能性や、生物学的経路の研究のためのプローブとしての可能性を探求されています。
医学
医薬品化学では、(1-メチル-4-{[(E)-(3-ニトロフェニル)メチリデン]アミノ}-1H-ピラゾール-5-イル)(モルフォリン-4-イル)メタノンは、抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。
工業
工業では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases .
Medicine
In medicine, (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE is investigated for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
作用機序
(1-メチル-4-{[(E)-(3-ニトロフェニル)メチリデン]アミノ}-1H-ピラゾール-5-イル)(モルフォリン-4-イル)メタノンの作用機序は、その特定の用途によって異なります。たとえば、酵素阻害剤として使用される場合、酵素の活性部位に結合して、基質の結合とそれに続く触媒反応を阻止する可能性があります。分子標的と関連する経路は、化合物が使用される生物学的または化学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
- N-(tert-ブチル)-4′-((6-ヨード-4-オキソ-2-プロピルキナゾリン-3(4H)-イル)メチル)-[1,1′-ビフェニル]-2-スルホンアミド
- N-アセチル-L-トリプトファン
- 2-フルオロデスクロロケタミン
独自性
類似の化合物と比較して、(1-メチル-4-{[(E)-(3-ニトロフェニル)メチリデン]アミノ}-1H-ピラゾール-5-イル)(モルフォリン-4-イル)メタノンは、ピラゾール環、モルフォリン環、およびニトロフェニル基の組み合わせによってユニークです。
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazolo Ring Compounds: Compounds with similar ring structures and functional groups.
Uniqueness
(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE stands out due to its combination of a pyrazole ring, morpholine moiety, and nitrophenyl group, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H17N5O4 |
|---|---|
分子量 |
343.34 g/mol |
IUPAC名 |
[2-methyl-4-[(3-nitrophenyl)methylideneamino]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N5O4/c1-19-15(16(22)20-5-7-25-8-6-20)14(11-18-19)17-10-12-3-2-4-13(9-12)21(23)24/h2-4,9-11H,5-8H2,1H3 |
InChIキー |
CLQTYMUMZHDXLG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)

![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)

![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)


![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)

![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)
